molecular formula C15H15BrN2O B5526506 5-bromo-N-(4-isopropylphenyl)nicotinamide

5-bromo-N-(4-isopropylphenyl)nicotinamide

Cat. No. B5526506
M. Wt: 319.20 g/mol
InChI Key: TYRXHZZIANOXSC-UHFFFAOYSA-N
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Patent
US08420823B2

Procedure details

The intended compound was produced according to the method of Example 92 but using 5-bromonicotinic acid and 4-isopropylaniline as the starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH:11]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)([CH3:13])[CH3:12]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:18][C:17]1[CH:19]=[CH:20][C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][CH:16]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intended compound was produced

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC=C(C(=O)NC2=CC=C(C=C2)C(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.